Copper(II)hydroxide

Beschreibung

>

Eigenschaften

IUPAC Name |

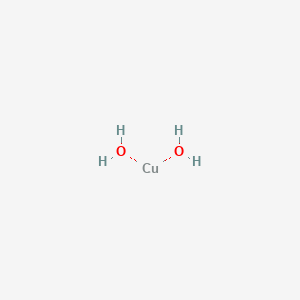

copper;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2H2O/h;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJIMXVJZFYIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034473, DTXSID901319073 | |

| Record name | Copper hydroxide (Cu(OH)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper, diaqua- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Blue to green solid; [HSDB] Insoluble in water; Decomposes to Copper (II) oxide in hot water; [Ullmann] | |

| Record name | Copper hydroxide (Cu(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper(II) hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8070 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in acids, ammonium hydroxide; sol in concn alkali when freshly precipitated., Soluble in acid solutions, concentrated alkaline solutions, Soluble in ammonium hydroxide, Readily soluble in aqueous ammonia; insoluble in organic solvents., For more Solubility (Complete) data for COPPER(II) HYDROXIDE (6 total), please visit the HSDB record page. | |

| Record name | COPPER(II) HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.37 | |

| Record name | COPPER(II) HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Blue to blue green gel or light blue crystalline powder, Blue-green powder | |

CAS No. |

243448-36-4, 20427-59-2 | |

| Record name | Copper, diaqua- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243448-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper(II) hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020427592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper hydroxide (Cu(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper hydroxide (Cu(OH)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper, diaqua- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper dihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COPPER(II) HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at melting point, with loss of water. | |

| Record name | COPPER(II) HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Copper(II) Hydroxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of copper(II) hydroxide (Cu(OH)₂) nanoparticles. The document details prevalent synthesis methodologies, outlines key characterization techniques, and presents quantitative data in accessible formats. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the application and study of these nanomaterials.

Introduction

Copper(II) hydroxide nanoparticles are attracting significant interest across various scientific and biomedical fields due to their unique properties, including their potential as antimicrobial agents, catalysts, and in the development of novel drug delivery systems. A thorough understanding of their synthesis and a precise characterization of their physicochemical properties are paramount for their effective and safe application. This guide focuses on the most common and well-documented methods for the synthesis of Cu(OH)₂ nanoparticles and the analytical techniques employed to characterize them.

Synthesis Methodologies

The synthesis of copper(II) hydroxide nanoparticles can be achieved through several methods. The most prominently reported and well-characterized is the chemical precipitation method. Other methods, such as sol-gel and hydrothermal synthesis, are also employed for producing copper-based nanomaterials; however, these routes often yield copper oxide (CuO) as the final product, with Cu(OH)₂ being a transient intermediate.

Chemical Precipitation Method

Chemical precipitation is a widely used, simple, and cost-effective method for synthesizing Cu(OH)₂ nanoparticles. This bottom-up approach involves the reaction of a copper salt with a base in a suitable solvent, leading to the precipitation of insoluble Cu(OH)₂.

-

Precursor Preparation: Prepare a 0.1 M solution of copper sulfate (CuSO₄) in distilled water. Separately, prepare a 0.1 M solution of sodium hydroxide (NaOH) in distilled water.

-

Reaction: While continuously stirring the copper sulfate solution with a magnetic stirrer, add the sodium hydroxide solution dropwise.

-

Precipitation: A blue precipitate of copper(II) hydroxide will form immediately. Continue stirring for a set period to ensure a complete reaction and uniform particle growth.

-

Washing: Separate the precipitate from the reaction mixture by centrifugation or filtration. Wash the precipitate several times with distilled water and then with ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the washed precipitate in an oven at a controlled temperature (e.g., 60-80°C) to obtain a fine powder of Cu(OH)₂ nanoparticles.

Sol-Gel Method

The sol-gel method offers good control over the size, shape, and purity of nanoparticles. However, in the context of copper-based nanoparticles, this method is more commonly used to produce copper oxide (CuO), with Cu(OH)₂ forming as an intermediate. To obtain Cu(OH)₂, the process would be stopped before the final calcination step.

-

Sol Formation: Dissolve a copper precursor, such as copper(II) chloride (CuCl₂), in a solvent, typically ethanol.

-

Gelation: Add a precipitating agent, like sodium hydroxide (NaOH) dissolved in ethanol, dropwise to the copper salt solution while stirring. This initiates the formation of a Cu(OH)₂ gel.

-

Aging: The gel is aged for a specific duration to allow for the completion of the hydrolysis and condensation reactions.

-

Washing and Drying: The gel is then washed to remove impurities and dried at a low temperature to obtain Cu(OH)₂ nanoparticles. High-temperature calcination, which is a typical final step in sol-gel synthesis of metal oxides, should be avoided to prevent the conversion of Cu(OH)₂ to CuO.

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. This method can produce highly crystalline nanoparticles. Similar to the sol-gel method, hydrothermal synthesis is often used to produce CuO, with Cu(OH)₂ being an intermediate.

-

Precursor Solution: Prepare an aqueous solution of a copper salt, such as copper nitrate (Cu(NO₃)₂) or copper sulfate (CuSO₄).

-

pH Adjustment: Add a base, typically sodium hydroxide (NaOH) or ammonia (NH₄OH), to the solution to adjust the pH and induce the precipitation of copper hydroxide.

-

Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. The autoclave is then heated to a specific temperature (e.g., 100-200°C) for a set duration.

-

Cooling and Collection: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected, washed with water and ethanol, and dried at a low temperature.

Characterization of Copper(II) Hydroxide Nanoparticles

The physicochemical properties of the synthesized Cu(OH)₂ nanoparticles are crucial for their application. The following are the key characterization techniques employed:

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure, phase purity, and average crystallite size of the nanoparticles. The diffraction pattern of Cu(OH)₂ nanoparticles typically corresponds to the orthorhombic crystal system.[1] The average crystallite size can be calculated from the broadening of the diffraction peaks using the Debye-Scherrer equation.

Scanning Electron Microscopy (SEM)

SEM provides information about the surface morphology, size, and aggregation of the nanoparticles. SEM images of Cu(OH)₂ nanoparticles synthesized by chemical precipitation often reveal a plate-like or needle-like morphology.[2][3]

Transmission Electron Microscopy (TEM)

TEM offers higher resolution imaging than SEM and is used to determine the internal structure, size, and shape of individual nanoparticles.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the sample. The FTIR spectrum of Cu(OH)₂ nanoparticles shows characteristic absorption bands corresponding to the O-H stretching and bending vibrations, as well as Cu-O and Cu-OH bonds.[2][4]

UV-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy is employed to determine the optical properties of the nanoparticles, particularly the optical band gap. The band gap is a crucial parameter that influences the electronic and photocatalytic properties of the material.

Data Presentation

The following tables summarize the quantitative data obtained from the characterization of Copper(II) Hydroxide nanoparticles, primarily synthesized by the chemical precipitation method, as this is the most extensively documented in the literature.

Table 1: XRD Data for Cu(OH)₂ Nanoparticles (Chemical Precipitation)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Average Crystallite Size | 33.42 nm | [2][3] |

| Lattice Constant 'a' | 2.955 Å | |

| Unit Cell Volume | 164.78 ų |

Table 2: Morphological Characteristics of Cu(OH)₂ Nanoparticles (Chemical Precipitation)

| Technique | Observation | Reference |

| SEM | Plate-like morphology with some agglomeration | [2][3] |

Table 3: FTIR Spectroscopy Data for Cu(OH)₂ Nanoparticles (Chemical Precipitation)

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3570 | Free O-H stretching | [2][4] |

| ~3487 | Hydrogen-bonded O-H stretching | [2][4] |

| ~3389 | Hydrogen-bonded hydroxyl groups | [2][4] |

| ~1670 | Bending mode of water hydroxyl group | [2][4] |

| ~1367 | Cu-OH bond | [2][4] |

| ~881 | Cu-OH vibrations | [2][4] |

| ~420 | Vibrational mode of Cu-O bonds | [2][4] |

Table 4: Optical Properties of Cu(OH)₂ Nanoparticles (Chemical Precipitation)

| Parameter | Value | Reference |

| Optical Band Gap (Eg) | 4.5 eV | [2][3] |

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the experimental workflows for the synthesis of Copper(II) Hydroxide nanoparticles using different methods.

Characterization Workflow

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of copper(II) hydroxide nanoparticles. The chemical precipitation method stands out as a straightforward and well-documented approach for producing these nanomaterials. The characterization data presented highlights the key physicochemical properties that are essential for their application in research and development. While sol-gel and hydrothermal methods are viable for producing copper-based nanomaterials, further research is needed to establish detailed protocols for the specific synthesis of pure and stable copper(II) hydroxide nanoparticles via these routes. The information and workflows provided herein are intended to serve as a foundational resource for scientists and professionals working with these promising nanomaterials.

References

An In-depth Technical Guide to the Crystal Structure and Morphology of Copper(II) Hydroxide (Cu(OH)₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and diverse morphologies of copper(II) hydroxide (Cu(OH)₂). Understanding these fundamental properties is crucial for its application in various fields, including catalysis, sensor technology, and as a precursor in the synthesis of other copper-based nanomaterials relevant to drug development and delivery.

Crystal Structure of Cu(OH)₂

Copper(II) hydroxide crystallizes in the orthorhombic system, a fact well-established through X-ray diffraction studies. The most commonly reported space group is Cmc2₁.[1][2] This structure is characterized by a layered arrangement of atoms.

The coordination environment of the copper ion is a key feature of the crystal structure. Each copper(II) ion is typically surrounded by five or six oxygen atoms, forming a distorted square pyramidal or octahedral geometry.[1][2][3] Specifically, the copper center can be described as being in a square pyramidal coordination, with four shorter Cu-O bond distances in the equatorial plane and one longer axial Cu-O distance.[2][3] Some studies also describe a strongly distorted (4+1+1) octahedral coordination.[2] These layers of copper hydroxide are held together by hydrogen bonds.[2]

The fundamental building blocks of the crystal structure are chains of edge-sharing CuO₅ square pyramids or distorted octahedra running along the[4] direction.[1][2] These chains are further linked to form corrugated sheets perpendicular to the b-axis.[2]

Crystallographic Data

The lattice parameters for orthorhombic Cu(OH)₂ have been reported with slight variations in the literature. A summary of representative crystallographic data is presented in Table 1.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | Cmc2₁ (No. 36) | [1][2] |

| Lattice Constant a | 2.9471(5) Å - 2.97 Å | [1][2] |

| Lattice Constant b | 10.593(1) Å - 10.45 Å | [1][2] |

| Lattice Constant c | 5.2564(7) Å - 5.61 Å | [1][2] |

| Unit Cell Volume | 164.1(1) ų - 174.04 ų | [1][2] |

| Formula Units (Z) | 4 | [2] |

Atomic Coordinates

The atomic positions within the unit cell determine the overall crystal structure. Representative fractional atomic coordinates for Cu(OH)₂ in the Cmc2₁ space group are provided in Table 2.

| Atom | Wyckoff Position | x | y | z | Reference |

| Cu | 4a | 0.00000 | 0.18171 | 0.24876 | [1] |

| O1 | 4a | 0.50000 | 0.05281 | 0.25706 | [1] |

| O2 | 4a | 0.50000 | 0.29559 | 0.15719 | [1] |

| H1 | 4a | 0.50000 | 0.01862 | 0.42107 | [1] |

| H2 | 4a | 0.50000 | 0.38341 | 0.21921 | [1] |

Morphology of Cu(OH)₂ Nanostructures

Copper(II) hydroxide can be synthesized with a variety of morphologies at the nanoscale, which significantly influence its physical and chemical properties. The controlled synthesis of these nanostructures is a key area of research. Common morphologies include:

-

Nanorods and Nanowires: These one-dimensional structures are frequently reported and can be synthesized through various methods, including precipitation and hydrothermal techniques.

-

Nanoribbons and Nanosheets: Two-dimensional structures like nanoribbons and nanosheets offer high surface areas and have been prepared via solution-phase self-assembly and other methods.

-

Hierarchical and Complex Structures: More intricate architectures, such as flower-like or urchin-like structures, can be formed through the self-assembly of smaller nanoscale building blocks.

The morphology of the resulting Cu(OH)₂ nanostructures is highly dependent on the synthesis conditions, including the choice of copper precursor, the type and concentration of the base, the reaction temperature, and the presence of surfactants or capping agents.

Morphological Data

The dimensions of Cu(OH)₂ nanostructures can be tailored by controlling the synthesis parameters. Table 3 summarizes typical dimensional ranges for various morphologies.

| Morphology | Typical Dimensions | Reference |

| Nanorods | Diameter: 10-100 nm; Length: up to several micrometers | |

| Nanowires | Diameter: 5-50 nm; Length: up to several micrometers | |

| Nanoribbons | Width: 20-200 nm; Thickness: 5-20 nm; Length: up to several micrometers | |

| Nanosheets | Lateral dimensions: up to several micrometers; Thickness: 10-50 nm |

Experimental Protocols for Synthesis

The ability to reliably synthesize Cu(OH)₂ with a desired morphology is critical for its application. The following sections provide detailed experimental protocols for the synthesis of common Cu(OH)₂ nanostructures.

Synthesis of Cu(OH)₂ Nanorods via Hydrothermal Method

This protocol describes a typical hydrothermal synthesis of Cu(OH)₂ nanorods.

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

In a typical synthesis, a specific amount of Cu(NO₃)₂·3H₂O is dissolved in deionized water to form a clear blue solution.

-

A solution of NaOH is prepared separately in deionized water.

-

The NaOH solution is then added dropwise to the copper nitrate solution under vigorous stirring, leading to the formation of a blue precipitate.

-

The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave.

-

The autoclave is sealed and heated to a specific temperature (e.g., 100-180 °C) for a designated period (e.g., 6-24 hours).

-

After the reaction, the autoclave is allowed to cool down to room temperature naturally.

-

The blue precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted reagents, and finally dried in an oven at a low temperature (e.g., 60 °C).

Synthesis of Cu(OH)₂ Nanowires via Solution-Phase Method

This protocol outlines a common solution-phase synthesis for Cu(OH)₂ nanowires at room temperature.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Ammonium hydroxide (NH₄OH)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of CuSO₄·5H₂O.

-

In a separate beaker, prepare a mixed solution of NH₄OH and NaOH.

-

Slowly add the copper sulfate solution to the alkaline solution under constant magnetic stirring.

-

A blue precipitate of Cu(OH)₂ will form immediately.

-

Continue stirring the reaction mixture for a specific duration (e.g., 1-4 hours) at room temperature to allow for the growth of nanowires.

-

The resulting nanowires are collected by filtration or centrifugation.

-

The product is washed repeatedly with deionized water and ethanol to remove impurities.

-

Finally, the Cu(OH)₂ nanowires are dried under vacuum or at a low temperature.

Synthesis of Cu(OH)₂ Nanosheets via Precipitation Method

This protocol details a simple precipitation method for the synthesis of Cu(OH)₂ nanosheets.

Materials:

-

Copper(II) chloride (CuCl₂)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Dissolve a calculated amount of CuCl₂ in deionized water.

-

Prepare a separate aqueous solution of NaOH.

-

Add the NaOH solution dropwise into the CuCl₂ solution with vigorous stirring.

-

A light blue precipitate of Cu(OH)₂ will form instantly. The pH of the final solution should be controlled to be in the alkaline range.

-

The reaction mixture is aged for a certain period (e.g., 30 minutes to 2 hours) under continuous stirring to facilitate the formation of nanosheet structures.

-

The precipitate is then collected, washed thoroughly with deionized water to remove NaCl and excess NaOH, and then with ethanol.

-

The final product is dried in a vacuum oven.

Mechanisms of Morphological Control

The formation of different Cu(OH)₂ morphologies is governed by several underlying mechanisms. Understanding these mechanisms is key to achieving precise control over the nanostructure synthesis.

Anisotropic Growth

The orthorhombic crystal structure of Cu(OH)₂ is inherently anisotropic, meaning that the growth rates along different crystallographic directions can vary significantly. This anisotropic growth is a primary driving force for the formation of one-dimensional (1D) nanostructures like nanorods and nanowires. The crystal tends to grow fastest along the[4] direction, leading to the elongation of the structure in this dimension.

Oriented Attachment

Oriented attachment is a crystal growth mechanism where adjacent nanoparticles spontaneously self-assemble into a common crystallographic orientation and then join at their interfaces, eliminating the high-energy surfaces. This process is crucial in the formation of more complex and hierarchical structures from primary nanoparticle building blocks. For instance, nanowires can be formed by the oriented attachment of smaller Cu(OH)₂ nanocrystals.

Role of pH and Precursors

The pH of the reaction medium plays a critical role in controlling the morphology. It influences the hydrolysis and condensation rates of copper ions, as well as the surface charge of the growing nanocrystals, which in turn affects their aggregation and growth behavior. The choice of copper salt precursor (e.g., nitrate, sulfate, chloride) and the counter-ions present in the solution can also impact the final morphology by influencing the nucleation and growth kinetics.

Visualizations

The following diagrams illustrate the logical relationships and workflows involved in the synthesis and formation of different Cu(OH)₂ morphologies.

References

thermal decomposition of copper(II) hydroxide to copper(II) oxide

An In-depth Technical Guide on the Thermal Decomposition of Copper(II) Hydroxide to Copper(II) Oxide

Abstract

The thermal decomposition of copper(II) hydroxide (Cu(OH)₂) into copper(II) oxide (CuO) and water is a fundamental solid-state reaction with significant applications in materials science, particularly in the synthesis of CuO nanoparticles for catalysts and other functional materials.[1] This guide provides a comprehensive overview of the thermodynamic principles, kinetic mechanisms, and experimental protocols associated with this process. It is intended for researchers and professionals in chemistry and materials science, offering detailed methodologies and quantitative data to support advanced research and development.

Thermodynamic Overview

The decomposition of copper(II) hydroxide is an endothermic process, as indicated by thermal analysis studies.[1] The reaction is represented by the following equation:

Cu(OH)₂(s) → CuO(s) + H₂O(g)

The spontaneity and energetics of this reaction are governed by the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). While Cu(OH)₂ is known to be a metastable phase, its decomposition into the more stable CuO is a well-characterized transformation.[2]

Table 1: Standard Thermodynamic Properties of Reactants and Products

| Compound | Chemical Formula | Standard Enthalpy of Formation (ΔfH°) (kJ/mol) | Standard Molar Entropy (S°) (J/K·mol) | Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) |

| Copper(II) Hydroxide | Cu(OH)₂(s) | -449.8[3] to -450[4] | 108[4] | -395.22[3] |

| Copper(II) Oxide | CuO(s) | -157.3[3] | 42.63[3] | -129.7[3] |

| Water (liquid) | H₂O(l) | -285.8 | 69.9 | -237.1 |

| Water (gas) | H₂O(g) | -241.8 | 188.8 | -228.6 |

Note: Thermodynamic values can vary slightly between different sources. Data for water is provided for context.

Reaction Kinetics and Mechanism

The thermal decomposition of Cu(OH)₂ is not a simple, instantaneous event but rather a complex process that can be described by consecutive physico-geometric steps.[5][6] Studies have shown that the reaction exhibits an induction period, followed by a sigmoidal mass-loss behavior under isothermal conditions.[5][6][7]

The overall kinetic process is modeled as follows:

-

Induction Period: An initial phase where no significant mass loss is observed.[5]

-

Surface Reaction: The reaction begins on the surface of the Cu(OH)₂ particles.

-

Phase Boundary-Controlled Reaction: The reaction front moves from the surface into the bulk of the material.[5][6][8]

This multi-step mechanism explains the sigmoidal nature of the conversion curve and the long-lasting reaction tail observed under non-isothermal (linearly increasing temperature) conditions.[5][6] The most efficient stage for obtaining CuO nanoparticles is at the end of the first significant mass-loss step, before the crystal growth of CuO accelerates during the second step.[5][6]

References

- 1. Thermal decomposition of copper(II) hydroxide and hydroxo... [degruyterbrill.com]

- 2. skb.com [skb.com]

- 3. you-iggy.com [you-iggy.com]

- 4. Copper(II) hydroxide - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kinetics and Mechanisms of the Thermal Decomposition of Copper(II) Hydroxide: A Consecutive Process Comprising Induction Period, Surface Reaction, and Phase Boundary-Controlled Reaction [agris.fao.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Copper(II) Hydroxide in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of copper(II) hydroxide, focusing on its solubility and stability in aqueous environments. Understanding these characteristics is crucial for a wide range of applications, from materials science and catalysis to pharmaceutical development and environmental science. This document synthesizes key data, outlines detailed experimental protocols, and presents visual representations of the core chemical processes.

Solubility of Copper(II) Hydroxide

Copper(II) hydroxide, Cu(OH)₂, is a sparingly soluble salt, and its solubility is governed by the solubility product constant (Ksp). The dissolution of Cu(OH)₂ in water establishes an equilibrium between the solid phase and its constituent ions, Cu²⁺ and OH⁻.

1.1. Solubility Product Constant (Ksp)

The Ksp is a critical parameter for predicting the solubility of Cu(OH)₂ under various conditions. While values in the literature vary, a commonly cited value at 25°C is approximately 2.20 x 10⁻²⁰.[1] The variability in reported Ksp values can be attributed to factors such as the age of the precipitate and the experimental conditions under which the measurements were made. Freshly precipitated copper(II) hydroxide tends to be more soluble than aged precipitates, which can slowly convert to the more stable copper(II) oxide (CuO).[2]

Data Presentation: Solubility Product of Copper(II) Hydroxide

| Temperature (°C) | Ksp | Reference(s) |

| 25 | 2.20 x 10⁻²⁰ | [1] |

| 25 | 4.8 x 10⁻²⁰ | [3] |

| 25 | 1.6 x 10⁻¹⁹ | [4] |

1.2. Effect of pH on Solubility

The solubility of copper(II) hydroxide is highly dependent on the pH of the aqueous solution. In acidic solutions, the hydroxide ions are neutralized, shifting the dissolution equilibrium to the right and increasing the solubility of Cu(OH)₂. Conversely, in neutral to moderately alkaline solutions, the common ion effect from the presence of hydroxide ions suppresses the dissolution of Cu(OH)₂. However, at very high pH, copper(II) hydroxide exhibits amphoteric behavior and dissolves to form soluble hydroxo complexes.[5]

Diagram: Influence of pH on Copper(II) Hydroxide Solubility

Caption: Logical flow of the effect of pH on the solubility of copper(II) hydroxide.

1.3. Formation of Soluble Complexes

The solubility of copper(II) hydroxide can be significantly enhanced through the formation of soluble complex ions. Two of the most common and well-studied systems involve ammonia and excess hydroxide ions.

1.3.1. Ammine Complexes

In the presence of ammonia, copper(II) hydroxide dissolves to form a series of soluble copper(II)-ammine complexes, with the tetraamminecopper(II) ion, [Cu(NH₃)₄]²⁺, being the most prominent. This complex is responsible for the characteristic deep blue color of the resulting solution.[6][7] The formation of these complexes occurs in a stepwise manner.

Data Presentation: Stepwise and Overall Formation Constants of Copper(II)-Ammine Complexes at 25°C

| Stepwise Reaction | Stepwise Formation Constant (K) | Log K | Overall Reaction | Overall Formation Constant (β) | Log β |

| [Cu(H₂O)₆]²⁺ + NH₃ ⇌ [Cu(NH₃)(H₂O)₅]²⁺ + H₂O | K₁ = 1.9 x 10⁴ | 4.28 | [Cu(H₂O)₆]²⁺ + NH₃ ⇌ [Cu(NH₃)(H₂O)₅]²⁺ + H₂O | β₁ = 1.9 x 10⁴ | 4.28 |

| [Cu(NH₃)(H₂O)₅]²⁺ + NH₃ ⇌ [Cu(NH₃)₂(H₂O)₄]²⁺ + H₂O | K₂ = 3.9 x 10³ | 3.59 | [Cu(H₂O)₆]²⁺ + 2NH₃ ⇌ [Cu(NH₃)₂(H₂O)₄]²⁺ + 2H₂O | β₂ = 7.4 x 10⁷ | 7.87 |

| [Cu(NH₃)₂(H₂O)₄]²⁺ + NH₃ ⇌ [Cu(NH₃)₃(H₂O)₃]²⁺ + H₂O | K₃ = 1.0 x 10³ | 3.00 | [Cu(H₂O)₆]²⁺ + 3NH₃ ⇌ [Cu(NH₃)₃(H₂O)₃]²⁺ + 3H₂O | β₃ = 7.4 x 10¹⁰ | 10.87 |

| [Cu(NH₃)₃(H₂O)₃]²⁺ + NH₃ ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺ + H₂O | K₄ = 1.5 x 10² | 2.18 | [Cu(H₂O)₆]²⁺ + 4NH₃ ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺ + 4H₂O | β₄ = 1.1 x 10¹³ | 13.04 |

Note: The formation constants can vary depending on the ionic strength of the solution.

Diagram: Stepwise Formation of Copper(II)-Ammine Complexes

Caption: Stepwise formation of copper(II)-ammine complexes from the hydrated copper(II) ion.

1.3.2. Hydroxo Complexes

In strongly alkaline solutions, copper(II) hydroxide dissolves due to the formation of soluble hydroxo complexes. The most common of these is the tetrahydroxocuprate(II) ion, [Cu(OH)₄]²⁻.[5]

Data Presentation: Formation Constants of Copper(II)-Hydroxo Complexes at 25°C

| Equilibrium Reaction | Logarithm of Equilibrium Constant (log K) | Reference(s) |

| Cu²⁺ + H₂O ⇌ Cu(OH)⁺ + H⁺ | -7.97 ± 0.09 | [8] |

| Cu²⁺ + 2H₂O ⇌ Cu(OH)₂ (aq) + 2H⁺ | -16.23 ± 0.15 | [8] |

| Cu²⁺ + 3H₂O ⇌ Cu(OH)₃⁻ + 3H⁺ | -26.63 ± 0.40 | [8] |

| Cu²⁺ + 4H₂O ⇌ Cu(OH)₄²⁻ + 4H⁺ | -39.73 ± 0.17 | [8] |

| 2Cu²⁺ + 2H₂O ⇌ Cu₂(OH)₂²⁺ + 2H⁺ | -10.55 ± 0.17 | [8] |

Stability of Copper(II) Hydroxide

The stability of copper(II) hydroxide in aqueous solutions is influenced by several factors, including temperature, aging, and atmospheric conditions.

2.1. Thermal Stability

Copper(II) hydroxide is thermally unstable and decomposes upon heating to form the more stable copper(II) oxide (CuO) and water. This decomposition can occur even at temperatures around 80-100°C.[1] The appearance of the solid changes from a pale blue or blue-green to black as CuO is formed.

The thermal decomposition reaction is as follows: Cu(OH)₂(s) → CuO(s) + H₂O(g)

2.2. Aging and Transformation in Aqueous Solution

Even at room temperature, freshly precipitated, amorphous copper(II) hydroxide can slowly age and transform into the more thermodynamically stable crystalline copper(II) oxide (tenorite).[2] This process is influenced by factors such as pH and temperature, with higher temperatures accelerating the transformation.[2] This aging process can lead to a decrease in the solubility of the solid over time.

2.3. Reaction with Carbon Dioxide

In the presence of atmospheric carbon dioxide, copper(II) hydroxide can react to form basic copper(II) carbonate.[9] This is the same process that leads to the formation of the green patina on copper and bronze surfaces.

The reaction is: 2Cu(OH)₂(s) + CO₂(g) → Cu₂CO₃(OH)₂(s) + H₂O(l)

Experimental Protocols

3.1. Determination of the Solubility Product (Ksp) of Copper(II) Hydroxide by Titration

This protocol outlines a general method for determining the Ksp of Cu(OH)₂.

Materials:

-

A soluble copper(II) salt (e.g., CuSO₄·5H₂O)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Standardized strong acid solution (e.g., 0.01 M HCl)

-

pH indicator (e.g., bromothymol blue or phenolphthalein)

-

Distilled or deionized water

-

Filtration apparatus (e.g., filter paper and funnel, or vacuum filtration system)

-

Buret, pipettes, beakers, and Erlenmeyer flasks

-

Magnetic stirrer and stir bar (optional)

-

Constant temperature bath (optional)

Procedure:

-

Preparation of Saturated Copper(II) Hydroxide Solution: a. Prepare a solution of the soluble copper(II) salt. b. Slowly add the NaOH solution while stirring to precipitate copper(II) hydroxide. A pale blue precipitate should form. c. Continue stirring the solution for an extended period (e.g., 24 hours) to allow the system to reach equilibrium. A constant temperature bath can be used to maintain a specific temperature. d. Allow the precipitate to settle.

-

Filtration: a. Carefully filter the supernatant to separate the saturated aqueous solution from the solid Cu(OH)₂. It is crucial to avoid transferring any solid precipitate into the filtrate.

-

Titration: a. Accurately pipette a known volume of the clear, saturated filtrate into an Erlenmeyer flask. b. Add a few drops of the chosen pH indicator. c. Titrate the filtrate with the standardized HCl solution until the endpoint is reached (indicated by a color change). d. Record the volume of HCl used. e. Repeat the titration at least two more times for precision.

-

Calculations: a. Calculate the moles of H⁺ added from the volume and concentration of the HCl solution. b. From the stoichiometry of the neutralization reaction (H⁺ + OH⁻ → H₂O), determine the moles of OH⁻ in the filtrate sample. c. Calculate the concentration of OH⁻ in the saturated solution. d. From the dissolution equilibrium of Cu(OH)₂ (Cu(OH)₂ ⇌ Cu²⁺ + 2OH⁻), the concentration of Cu²⁺ is half the concentration of OH⁻. e. Calculate the Ksp using the formula: Ksp = [Cu²⁺][OH⁻]².

Diagram: Experimental Workflow for Ksp Determination

Caption: A simplified workflow for the experimental determination of the Ksp of Cu(OH)₂.

3.2. Spectrophotometric Determination of Ammine Complex Formation Constants

This method relies on the change in the absorbance spectrum of a copper(II) solution as ammonia is added.

Materials:

-

Copper(II) salt solution of known concentration

-

Ammonia solution of known concentration

-

Spectrophotometer

-

Cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Series of Solutions: a. Prepare a series of solutions with a constant total concentration of copper(II) ions but varying concentrations of ammonia. b. Ensure the ionic strength of the solutions is kept constant by adding an inert salt if necessary.

-

Spectrophotometric Measurements: a. Record the absorbance spectrum (e.g., from 400-900 nm) for each solution. b. Identify the wavelength of maximum absorbance (λ_max) for the copper-ammine complexes.

-

Data Analysis: a. Plot the absorbance at λ_max as a function of the ammonia concentration. b. Use a suitable computational method (e.g., non-linear least squares regression) to fit the absorbance data to a model that includes the stepwise formation of the different ammine complexes. This will allow for the determination of the individual formation constants (K₁, K₂, K₃, K₄).

Conclusion

The solubility and stability of copper(II) hydroxide in aqueous solutions are complex phenomena governed by a delicate interplay of factors including pH, temperature, the presence of complexing agents, and the age of the solid. A thorough understanding of the solubility product, the formation of ammine and hydroxo complexes, and the thermal and chemical stability of Cu(OH)₂ is essential for professionals in research and development. The data and experimental protocols provided in this guide serve as a valuable resource for predicting and controlling the behavior of this important copper compound in various aqueous systems.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Precipitation of copper(II) hydrous oxides and copper(II) basic salts - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. quora.com [quora.com]

- 4. brainly.com [brainly.com]

- 5. Science made alive: Chemistry/Solutions [woelen.homescience.net]

- 6. Copper(II) hydroxide - Sciencemadness Wiki [sciencemadness.org]

- 7. chemistry-chemists.com [chemistry-chemists.com]

- 8. cost-nectar.eu [cost-nectar.eu]

- 9. Copper(II) hydroxide - Wikipedia [en.wikipedia.org]

A Technical Guide to the Historical Application of Copper(II) Hydroxide and Related Copper Carbonate Pigments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical applications of copper(II) hydroxide and its closely related basic copper carbonate counterparts, such as blue verditer and Bremen green, as pigments. Historically, the distinction between these compounds was often ambiguous, with the term "copper hydroxide" sometimes used more broadly to describe the precipitates formed from copper salt solutions and alkalis. This guide will delve into the historical synthesis, physicochemical properties, and degradation pathways of these significant historical colorants.

Historical Significance and Terminology

Copper-based pigments have been utilized for millennia, with evidence of their use dating back to ancient civilizations. While pure copper(II) hydroxide, Cu(OH)₂, was known to alchemists and produced on an industrial scale in the 17th and 18th centuries, many historical pigments referred to by names such as "blue verditer" and "Bremen green" were, in fact, synthetic basic copper carbonates.[1][2] These pigments were integral to the palettes of artists and craftsmen, finding use in paintings, ceramics, and decorative arts.[2][3]

The historical nomenclature of these pigments is often imprecise. "Blue verditer" is chemically analogous to the mineral azurite (2CuCO₃·Cu(OH)₂), while "Bremen green" is a synthetic equivalent of malachite (CuCO₃·Cu(OH)₂).[1][4][5] So-called "stabilized" copper hydroxide pigments sold historically were likely mixtures of copper(II) carbonate and hydroxide.

Physicochemical Properties

The utility of these copper compounds as pigments is intrinsically linked to their physical and chemical characteristics. While comprehensive quantitative data from historical samples is scarce, modern analysis of laboratory-recreated historical pigments and some historical artifacts provide valuable insights.

Composition and Structure

The fundamental composition of these pigments dictates their color and stability. Blue verditer, a synthetic basic copper carbonate, has a chemical formula of 2CuCO₃·Cu(OH)₂.[6] Bremen green, the synthetic counterpart to malachite, is also a basic copper carbonate.

Table 1: Physicochemical Properties of Blue Verditer (Synthetic Azurite)

| Property | Value | Source |

| Chemical Formula | 2CuCO₃·Cu(OH)₂ | [6] |

| Color Index | PB 30 (77420) | [1] |

| Density | 3.8 g/mL | [6] |

| Refractive Index | 1.730; 1.838; 1.758 | [6] |

| Morphology | Tiny, rounded, fibrous aggregates | [3] |

Particle Size and Optical Properties

The particle size of a pigment significantly influences its optical properties, such as hue and hiding power. Historical grinding and precipitation techniques would have produced pigments with a range of particle sizes. Research has shown that blue verditer particles are generally more rounded and regular in size compared to ground natural azurite.[6] The blue color of verditer is attributed to smaller precipitate particles, which can be achieved by slowing down the chemical reaction during synthesis.[3]

Historical Synthesis Protocols

The synthesis of copper-based pigments in the 17th and 18th centuries relied on readily available chemicals and empirical knowledge.

Synthesis of Blue Verditer (18th Century Recipe)

A common historical method for producing blue verditer involved the precipitation of a copper salt with a carbonate. An 18th-century recipe provides the following protocol:

Experimental Protocol: 18th Century Synthesis of Blue Verditer [3]

Materials:

-

Copper nitrate (15 grams)

-

Clear fountain water (200 milliliters)

-

Chalk (calcium carbonate), finely ground (6 grams)

Procedure:

-

Dissolve the copper nitrate in the fountain water.

-

Slowly stir the powdered chalk into the copper nitrate solution.

-

Continue stirring for one minute, then allow the precipitate to settle.

-

On the first day, repeat the process of stirring for one minute and allowing it to settle every half-hour.

-

On the second day, stir once every four hours until the supernatant liquid is nearly clear.

The resulting precipitate is blue verditer. The slow addition of chalk and extended stirring time were likely empirical methods to control the particle size and, consequently, the desired blue color.[3]

General Synthesis of Copper(II) Hydroxide

While specific historical recipes for pure copper(II) hydroxide are less documented in the context of pigments, the general chemical principle involved the reaction of a soluble copper(II) salt with an alkali.[2]

General Reaction: CuSO₄ (aq) + 2 NaOH (aq) → Cu(OH)₂ (s) + Na₂SO₄ (aq) (Copper(II) sulfate + Sodium hydroxide → Copper(II) hydroxide + Sodium sulfate)

The conditions of this reaction, such as temperature and concentration, would have significantly impacted the nature of the resulting precipitate.

Degradation and Stability

A crucial aspect of historical copper-based pigments is their inherent instability, a characteristic well-known since the medieval period.[7] This instability has significant implications for the preservation of artworks containing these pigments.

Decomposition to Copper(II) Oxide

Copper(II) hydroxide is thermally unstable and will decompose upon heating to form black copper(II) oxide (CuO).[7] This degradation can also occur over time, leading to a darkening of the pigment.

Conversion to Basic Copper Carbonates

In the presence of atmospheric carbon dioxide, copper(II) hydroxide slowly reacts to form basic copper(II) carbonate, the same compound that constitutes the green patina on weathered copper and bronze.[4] This transformation results in a color shift from blue or blue-green to green. The chemical composition of blue verditer (2CuCO₃·Cu(OH)₂) is essentially a stable degradation product of copper(II) hydroxide in the presence of carbonates.

The following diagram illustrates the logical relationships in the synthesis and degradation of these historical copper pigments.

Analytical Characterization Techniques

The identification and study of historical copper pigments in artifacts rely on a suite of modern analytical techniques. These methods provide invaluable information on the composition, structure, and state of degradation of these materials.

-

X-ray Diffraction (XRD): Used to identify the crystalline phases present in a pigment sample, allowing for the differentiation between copper(II) hydroxide, azurite, malachite, and other copper compounds.

-

Raman Spectroscopy: A non-destructive technique that provides molecular vibrational information, enabling the identification of specific copper carbonates and oxides.[8]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Another vibrational spectroscopy technique used to identify the functional groups present in the pigment and any binding media.

-

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS): Provides high-resolution imaging of pigment particles and elemental analysis of their composition.

Conclusion

The historical application of copper(II) hydroxide as a pigment is a complex topic, intertwined with the use of synthetic basic copper carbonates like blue verditer and Bremen green. The inherent instability of these compounds has posed challenges for artists and conservators alike. A thorough understanding of their historical synthesis, physicochemical properties, and degradation pathways, aided by modern analytical techniques, is essential for the accurate identification and preservation of these important historical materials. This knowledge is not only crucial for art historical and conservation research but also provides a fascinating case study in the long history of synthetic materials and their applications.

References

- 1. Blue verditer - ColourLex [colourlex.com]

- 2. Basic copper carbonate - CAMEO [cameo.mfa.org]

- 3. Blue Verditer, or Synthetic Azurite - The Motley Emblem [sites.rutgers.edu]

- 4. Basic copper carbonate - Wikipedia [en.wikipedia.org]

- 5. CUPRIC CARBONATE - Copper II Carbonate Ceramic Pigments and Stains [ceramic-glazes.com]

- 6. cameo.mfa.org [cameo.mfa.org]

- 7. Multi-Analytical Study of Copper-Based Historic Pigments and their Alteration Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Mineral Spertiniite: A Technical Guide to the Natural Occurrence of Copper(II) Hydroxide

For Researchers, Scientists, and Professionals in Materials Science

This technical guide provides an in-depth overview of spertiniite, the naturally occurring crystalline form of copper(II) hydroxide (Cu(OH)₂). It details the mineral's crystallographic, physical, and chemical properties, its geological environments of formation, and its associations with other minerals. This document is intended to be a comprehensive resource for researchers in mineralogy, geology, and materials science.

Introduction

Spertiniite is a rare secondary copper mineral first described in 1981.[1][2] It is the natural analogue of synthetic copper(II) hydroxide.[1] The mineral is of interest to researchers for its well-defined crystal structure and its role as an alteration product of primary copper sulfides. Understanding the conditions of its formation provides insights into geochemical processes in alkaline environments. Spertiniite is rarely found as an uncombined mineral because it slowly reacts with atmospheric carbon dioxide to form basic copper(II) carbonate.[3][4]

Physicochemical and Crystallographic Data

Spertiniite is characterized by its distinct blue to blue-green color and vitreous luster.[1][2] It typically occurs as tabular or lath-like crystals, often forming radial or botryoidal aggregates.[1][2] The mineral is brittle and soft, with no observed cleavage.[1][5][6]

Table 1: Physical Properties of Spertiniite

| Property | Value | Source |

| Color | Blue, blue-green | [1][2][6] |

| Luster | Vitreous, Sub-Vitreous, Silky | [1][2][6] |

| Crystal Habit | Flat tabular to lathlike crystals in radial to botryoidal aggregates | [1][2] |

| Tenacity | Brittle | [1][6] |

| Hardness | Soft | [1][6] |

| Specific Gravity | 3.93 g/cm³ (measured), 3.94 g/cm³ (calculated) | [1][6] |

| Diaphaneity | Transparent to Translucent | [1][5] |

Table 2: Crystallographic Data for Spertiniite

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [1][6][7] |

| Crystal Class | Pyramidal (mm2) | [1][6][7] |

| Space Group | Cmc2₁ | [1][6][7][8] |

| Unit Cell Dimensions | a = 2.951(1) Å, b = 10.592(3) Å, c = 5.257(3) Å | [6][7][8] |

| Formula Units (Z) | 4 | [1][8] |

Table 3: Optical Properties of Spertiniite

| Property | Value | Source |

| Optical Class | Biaxial | [1][2] |

| Refractive Indices | nα = 1.720(2), nγ > 1.800 | [1][2] |

| Pleochroism | Strong; X = colorless, Z = dark blue | [1][2] |

Natural Occurrence and Geological Environment

Spertiniite is a product of the alteration of other copper minerals, particularly chalcocite (Cu₂S), in a secondary alkaline environment.[1][2] Its formation is indicative of specific geochemical conditions where copper-bearing sulfides are exposed to oxygenated, alkaline groundwater.

The type locality for spertiniite is the Jeffrey Mine in Val-des-Sources, Quebec, Canada.[1][6][7] Here, it was found in a rodingite dike near the contact with serpentinized dunite.[2][6][7][9] Rodingites are metasomatic rocks that can provide the calcium-rich and alkaline conditions favorable for spertiniite formation.

Other notable occurrences have been reported in:

Associated Minerals

Spertiniite is commonly found in association with a suite of other primary and secondary minerals. The presence of these minerals can help to constrain the geochemical environment of formation.

Table 4: Minerals Associated with Spertiniite

| Mineral | Chemical Formula | Association Type | Source |

|---|---|---|---|

| Chalcocite | Cu₂S | Primary sulfide being altered | [1][2][6] |

| Native Copper | Cu | Alteration product | [1][2][6] |

| Atacamite | Cu₂Cl(OH)₃ | Secondary copper mineral | [1][2][6] |

| Diopside | CaMgSi₂O₆ | Rodingite matrix mineral | [1][2][6] |

| Grossular | Ca₃Al₂(SiO₄)₃ | Rodingite matrix mineral | [1][2][6] |

| Vesuvianite | (Ca,Na)₁₉(Al,Mg,Fe)₁₃(SiO₄)₁₀(Si₂O₇)₄(OH,F,O)₁₀ | Rodingite matrix mineral | [1][2] |

| Eudialyte | Na₁₅Ca₆(Fe,Mn)₃Zr₃Si(Si₂₅O₇₃)(O,OH,H₂O)₃(Cl,OH)₂ | Associated at Mont Saint-Hilaire | [5] |

| Ussingite | Na₂AlSi₃O₈(OH) | Associated at Mont Saint-Hilaire | [5] |

| Villiaumite | NaF | Associated at Mont Saint-Hilaire |[5] |

Experimental Protocols and Characterization

The initial characterization of spertiniite from the type locality involved standard mineralogical techniques.

Electron Microprobe Analysis

Methodology: Quantitative chemical analysis of spertiniite was performed using an electron microprobe. A polished grain of the mineral was analyzed for copper and chlorine content. The instrument was operated with an accelerating voltage of 20 kV and a sample current of 0.5 µA. Copper metal was used as a standard for copper, and halite for chlorine. The raw intensity data were corrected using a computer program to obtain the final chemical composition.[10]

X-ray Diffraction

Methodology: The crystal structure of spertiniite was determined using X-ray diffraction. Powder diffraction data from the natural mineral were compared with synthetic Cu(OH)₂ to confirm its identity.[10] Single-crystal X-ray diffraction was later used to refine the crystal structure and determine the unit cell parameters and space group.[8] The data revealed an orthorhombic crystal system with the non-centrosymmetric space group Cmc2₁.[8]

Visualizations

Formation Pathway of Spertiniite

The following diagram illustrates the logical sequence of events leading to the formation of spertiniite in its type locality.

Crystal Structure of Spertiniite

The crystal structure of spertiniite consists of chains of edge-sharing, distorted copper-oxygen octahedra. These chains are linked to form corrugated layers, which are held together by hydrogen bonds.[8][11]

Conclusion

Spertiniite, the natural form of Cu(OH)₂, provides a valuable window into the geochemical processes governing the alteration of copper sulfide ores in alkaline environments. Its well-defined crystallographic and physical properties, coupled with its known occurrences and mineral associations, make it a subject of ongoing interest in the geological and materials sciences. Further research into the synthesis of spertiniite under controlled laboratory conditions could provide deeper insights into its formation mechanisms and potential applications.

References

- 1. Spertiniite - Wikipedia [en.wikipedia.org]

- 2. handbookofmineralogy.org [handbookofmineralogy.org]

- 3. Copper(II) hydroxide - Wikipedia [en.wikipedia.org]

- 4. Copper(II)_hydroxide [chemeurope.com]

- 5. saint-hilaire.ca [saint-hilaire.ca]

- 6. mindat.org [mindat.org]

- 7. mindat.org [mindat.org]

- 8. Structure of copper(II) hydroxide, Cu(OH)2 [inis.iaea.org]

- 9. Spertiniite Mineral Data [webmineral.com]

- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 11. crystalsymmetry.wordpress.com [crystalsymmetry.wordpress.com]

An In-depth Technical Guide to the Electrochemical Behavior of Copper(II) Hydroxide Electrodes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of copper(II) hydroxide (Cu(OH)₂), a material of significant interest in the fields of energy storage and electrochemical sensing. This document details the synthesis, characterization, and application of Cu(OH)₂ electrodes, with a particular focus on their use in supercapacitors and non-enzymatic glucose sensing. Furthermore, it explores the potential applications of these electrodes in the realm of pharmaceutical analysis and drug development.

Introduction to Copper(II) Hydroxide Electrodes

Copper(II) hydroxide is a transition metal hydroxide that has garnered considerable attention due to its attractive electrochemical properties, including high theoretical specific capacitance, good redox activity, low cost, and environmental friendliness. These characteristics make it a promising candidate for use in a variety of electrochemical applications. Nanostructured Cu(OH)₂, with its high surface area and enhanced electrochemical performance, is particularly noteworthy.

This guide will delve into the fundamental aspects of Cu(OH)₂ electrodes, providing detailed experimental protocols for their synthesis and electrochemical characterization, a compilation of their performance data, and an exploration of the underlying reaction mechanisms.

Synthesis of Copper(II) Hydroxide Electrodes

A variety of methods have been employed for the synthesis of Cu(OH)₂ electrodes, often focusing on the creation of nanostructures to maximize surface area and, consequently, electrochemical performance. A widely used and cost-effective technique is the Successive Ionic Layer Adsorption and Reaction (SILAR) method.

Experimental Protocol: Successive Ionic Layer Adsorption and Reaction (SILAR) Method

The SILAR method involves the sequential immersion of a substrate into cationic and anionic precursor solutions, with a rinsing step in between, to deposit a thin film of the desired material.

Materials:

-

Substrate: Stainless steel (SS), copper foil, or other conductive substrates.

-

Cationic Precursor Solution: 0.1 M Copper(II) nitrate (Cu(NO₃)₂) or Copper(II) chloride (CuCl₂) dissolved in deionized (DI) water.

-

Anionic Precursor Solution: 0.1 M Sodium hydroxide (NaOH) or 1.0 M Potassium hydroxide (KOH) in DI water.

-

Oxidizing Agent (optional): Hydrogen peroxide (H₂O₂) can be used in the anionic solution.

-

Rinsing Solution: Deionized (DI) water.

Procedure:

-

Substrate Preparation: The substrate is thoroughly cleaned by sonication in acetone, ethanol, and DI water for 15 minutes each to remove any surface impurities.

-

Cationic Precursor Immersion: The cleaned substrate is immersed in the cationic precursor solution (e.g., 0.1 M Cu(NO₃)₂) for a specific duration (e.g., 20-30 seconds). This allows for the adsorption of Cu²⁺ ions onto the substrate surface.

-

First Rinsing: The substrate is rinsed with DI water for 20-30 seconds to remove loosely adsorbed Cu²⁺ ions.

-

Anionic Precursor Immersion: The substrate is then immersed in the anionic precursor solution (e.g., 0.1 M NaOH) for a specific duration (e.g., 20-30 seconds). This step facilitates the reaction between the adsorbed Cu²⁺ ions and OH⁻ ions to form a layer of Cu(OH)₂ on the substrate.

-

Second Rinsing: The substrate is rinsed again with DI water for 20-30 seconds to remove any unreacted precursors and byproducts.

-

Repeating Cycles: Steps 2-5 constitute one SILAR cycle. The desired film thickness is achieved by repeating these cycles (e.g., 40-100 cycles).

-

Annealing (Optional): The prepared Cu(OH)₂ electrode can be annealed at a specific temperature (e.g., 150-300 °C) to convert it to copper oxide (CuO) if desired.

Workflow of the SILAR Deposition Process:

Electrochemical Characterization of Cu(OH)₂ Electrodes

The electrochemical performance of Cu(OH)₂ electrodes is typically evaluated using a three-electrode system in an aqueous electrolyte. The key characterization techniques are Cyclic Voltammetry (CV), Galvanostatic Charge-Discharge (GCD), and Electrochemical Impedance Spectroscopy (EIS).

Experimental Protocols

Electrochemical Cell Setup:

-

Working Electrode: The prepared Cu(OH)₂ electrode.

-

Counter Electrode: A platinum (Pt) wire or foil.

-

Reference Electrode: A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.

-

Electrolyte: An aqueous solution of 1 M KOH or 1 M NaOH.

Workflow for Electrochemical Characterization:

Cyclic Voltammetry (CV):

-

Potential Window: Typically from 0 V to 0.6 V (vs. SCE/Ag/AgCl).

-

Scan Rates: Varied from 5 mV/s to 100 mV/s to study the rate capability.

-

Purpose: To investigate the redox behavior and calculate the specific capacitance from the integrated area of the CV curve.

Galvanostatic Charge-Discharge (GCD):

-

Potential Window: Same as the CV potential window (e.g., 0 V to 0.5 V).

-

Current Densities: Varied from 1 A/g to 10 A/g to evaluate the rate performance.

-

Purpose: To determine the specific capacitance, energy density, power density, and cycling stability of the electrode.

Electrochemical Impedance Spectroscopy (EIS):

-

Frequency Range: Typically from 100 kHz to 0.01 Hz.

-

AC Amplitude: A small AC voltage perturbation of 5-10 mV.

-

DC Potential: Usually at the open-circuit potential.

-

Purpose: To analyze the charge transfer resistance (Rct) and the equivalent series resistance (ESR) of the electrode.

Performance Data of Cu(OH)₂ Electrodes

The electrochemical performance of Cu(OH)₂ electrodes can vary significantly depending on the synthesis method, morphology, and testing conditions. The following tables summarize some reported performance data for Cu(OH)₂-based supercapacitors and glucose sensors.

Supercapacitor Performance

| Electrode Material | Synthesis Method | Electrolyte | Specific Capacitance (F/g) | Current Density (A/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability |

| Cu(OH)₂ Nanobuds on SS[1] | Chemical Bath Deposition | 1 M KOH | 340 | 1 mA/cm² | ~83 | ~3100 | - |

| Flower-like Cu(OH)₂/CuO | SILAR | 1 M Na₂SO₄ | 292 | - | - | - | - |

| PVA:Cu(OH)₂/CuO | SILAR | 1 M Na₂SO₄ | 533 | - | - | - | - |

| TRX-100:Cu(OH)₂/CuO | SILAR | 1 M Na₂SO₄ | 443 | - | - | - | - |

| Cu(OH)₂@Cu Flexible Film[2] | Anodic Electrodeposition | 1 M NaOH | 604 | 2 mV/s (scan rate) | - | - | Good |

| Cu(OH)₂ Nanostructures | Electric Field Enhanced Synthesis | - | 178 | 20 mV/s (scan rate) | - | - | - |

| Mesoporous Cu(OH)₂ Nanorods | Surface Oxidation | - | 2.151 F/cm² | - | 4.152 mWh/cm³ | 383.222 mW/cm³ | 97.3% retention after 5000 cycles |

| Cu(OH)₂/Ni₃S₂ Composite | Electrodeposition | 2 M NaOH | 4.85 F/cm² | 2 mA/cm² | - | - | - |

Non-Enzymatic Glucose Sensor Performance

| Electrode Material | Detection Method | Electrolyte | Sensitivity (µA mM⁻¹ cm⁻²) | Linear Range (mM) | Limit of Detection (µM) |

| Cu(OH)₂ Nanotube Arrays | Amperometry | 0.1 M NaOH | High | - | - |

| Au/CuO | Amperometry | 1.0 M NaOH | 442.0 | 0.008 - 30 | 6.2 |

| Au/Cu(OH)₂ | Amperometry | 1.0 M NaOH | 390.2 | 0.014 - 30 | 8.0 |

| Cu(OH)₂ | Amperometry | 1.0 M NaOH | 334.7 | 0.024 - 30 | 8.3 |

| Dual-Valence Cu⁺/Cu²⁺ | Amperometry | - | 332.4 | up to 10 | 0.00102 |

| CuO/Mesoporous TiO₂ | Amperometry | 0.1 M NaOH | 186.67 | 0.05 - 5.2 | 1.9 |

| Cu₂O on Glassy Carbon | Amperometry | 0.1 M NaOH | 1082.5 | 0.1 - 1 | - |

Electrochemical Reaction Mechanisms

The electrochemical behavior of Cu(OH)₂ electrodes is governed by the redox reactions of copper species. The specific mechanism depends on the application, whether it be for energy storage in supercapacitors or for electrocatalytic sensing.

Charge Storage Mechanism in Supercapacitors

In an alkaline electrolyte, the charge storage in a Cu(OH)₂ electrode is primarily pseudocapacitive, arising from Faradaic reactions at the electrode surface. The proposed mechanism involves the reversible redox transition between Cu(II) and Cu(I) or other copper oxide/hydroxide species.

The general reaction can be represented as:

Cu(OH)₂ + e⁻ ↔ CuO + H₂O + e⁻ (less likely)

A more plausible mechanism involves the formation of intermediate species and the participation of hydroxide ions from the electrolyte:

Cu(OH)₂ + OH⁻ ↔ Cu(OH)₃⁻ Cu(OH)₃⁻ + e⁻ ↔ Cu₂O + 2OH⁻ + H₂O

The exact mechanism can be complex and is still a subject of research, with the performance being highly dependent on the electrode's morphology and the electrolyte composition.

Charge Storage and Discharge Pathway:

Electrocatalytic Glucose Oxidation Mechanism

For non-enzymatic glucose sensing, the Cu(OH)₂ electrode acts as an electrocatalyst for the oxidation of glucose in an alkaline medium. The widely accepted mechanism involves the formation of a higher oxidation state of copper, typically Cu(III), which then oxidizes glucose.

The key steps are:

-

Formation of Cu(III): In the presence of a sufficiently positive potential and hydroxide ions, Cu(II) in the Cu(OH)₂ is oxidized to a Cu(III) species, often proposed as CuOOH. Cu(OH)₂ + OH⁻ → CuOOH + H₂O + e⁻

-

Glucose Oxidation: The highly oxidative Cu(III) species then reacts with glucose, oxidizing it to gluconolactone, while Cu(III) is reduced back to Cu(II). 2CuOOH + Glucose → 2Cu(OH)₂ + Gluconolactone

This catalytic cycle allows for the continuous oxidation of glucose at the electrode surface, generating a current that is proportional to the glucose concentration.

Glucose Sensing Signaling Pathway:

Applications in Drug Development and Pharmaceutical Analysis

The electrochemical properties of Cu(OH)₂ electrodes make them promising platforms for applications in the pharmaceutical field, particularly for the detection and quantification of drug molecules. The electrocatalytic activity of copper-based materials can be harnessed to develop sensitive and selective electrochemical sensors for various pharmaceutical compounds.

Potential applications include:

-

Quality Control: Rapid and cost-effective analysis of the concentration of active pharmaceutical ingredients (APIs) in drug formulations.

-

Therapeutic Drug Monitoring: Development of point-of-care devices for monitoring drug levels in biological fluids (e.g., blood, urine), which is crucial for personalized medicine and optimizing treatment efficacy.

-

Drug Stability Studies: Monitoring the degradation of pharmaceutical compounds over time.

-

Biomarker Detection: Creating sensors for biomarkers that are relevant to disease progression and drug efficacy.

For instance, copper oxide-based electrodes have been successfully used for the electrochemical detection of drugs like theophylline and aspirin. The principle of detection is often similar to that of glucose sensing, where the electrode catalyzes the oxidation or reduction of the target drug molecule, generating a measurable current signal.

Conclusion

Copper(II) hydroxide electrodes exhibit a rich and versatile electrochemical behavior that makes them highly attractive for a range of applications, from energy storage to biomedical sensing. Their ease of synthesis, low cost, and promising performance characteristics, particularly in nanostructured forms, position them as a key material for future technological advancements. The detailed protocols and performance data presented in this guide are intended to serve as a valuable resource for researchers and professionals working in these fields. Further research into optimizing the electrode architecture and fully elucidating the complex reaction mechanisms will undoubtedly unlock even greater potential for Cu(OH)₂-based electrochemical devices.

References

Technical Guide: Spectroscopic Analysis of Copper(II) Hydroxide using FTIR and UV-Vis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper(II) hydroxide, Cu(OH)₂, is an inorganic compound with applications ranging from pigments and catalysts to precursors in the synthesis of copper-based nanomaterials. For researchers, particularly in materials science and drug development, precise characterization of its structural and electronic properties is paramount. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive methods for this purpose.

This technical guide provides an in-depth overview of the principles, experimental protocols, and data interpretation for the analysis of copper(II) hydroxide using FTIR and UV-Vis spectroscopy. It is designed to serve as a comprehensive resource for professionals requiring detailed characterization of this compound.

Synthesis of Copper(II) Hydroxide for Analysis

A reliable synthesis protocol is the foundation of accurate spectroscopic analysis. The chemical co-precipitation method is a common and effective technique for producing copper(II) hydroxide nanoparticles.[1][2]

Experimental Protocol: Chemical Co-precipitation

-

Reagent Preparation : Prepare a 0.1 M solution of copper(II) sulfate (CuSO₄·5H₂O) and a separate 0.1 M solution of sodium hydroxide (NaOH) using distilled water.[3][4]

-

Precipitation : While stirring the copper(II) sulfate solution vigorously with a magnetic stirrer, slowly add the sodium hydroxide solution. A pale blue precipitate of copper(II) hydroxide will form.[5] The reaction is as follows: CuSO₄ + 2NaOH → Cu(OH)₂ (s) + Na₂SO₄ (aq)[5]

-

Washing : Separate the precipitate from the reaction mixture through filtration.[5] Wash the collected precipitate multiple times with distilled water to remove any unreacted reagents and byproducts, followed by a final wash with ethanol.[3]

-

Drying : Dry the washed precipitate in an oven at a controlled temperature (e.g., 60-80 °C) until a fine powder is obtained.[3] The resulting powder is then ready for spectroscopic analysis.

Experimental and Analytical Workflow

The overall process from synthesis to final characterization involves a series of sequential steps. This workflow ensures the material is properly prepared and analyzed to yield reliable and reproducible data.

Caption: General experimental workflow from synthesis to spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a vital technique for identifying the functional groups present in a sample by measuring the absorption of infrared radiation, which excites molecular vibrations. For Cu(OH)₂, FTIR is used to confirm the presence of hydroxyl (-OH) groups and to characterize the copper-oxygen bonds.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation : Mix a small amount (1-2 mg) of the dried Cu(OH)₂ powder with approximately 200 mg of dry potassium bromide (KBr) powder.

-

Grinding : Grind the mixture thoroughly in an agate mortar to ensure a homogenous distribution.

-

Pellet Formation : Place the ground mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis : Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[3]

Data Interpretation and Key Vibrational Modes

The FTIR spectrum of Cu(OH)₂ displays several characteristic absorption bands that correspond to specific vibrational modes within the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference(s) |

| ~3570 | Stretching of free (non-hydrogen bonded) O-H groups | [6][7] |

| ~3487 - 3388 | Stretching of hydrogen-bonded O-H groups | [3][6] |

| ~1670 | Bending mode of hydroxyl groups in adsorbed water (H-O-H bend) | [6][7] |

| ~1367 | Bending vibration of Cu-OH bonds | [6][8] |

| ~1126 - 990 | Characteristic peaks of metal-hydroxyl (M-OH) bonds | [9] |

| ~881 | Cu-OH vibrations | [6] |

| ~600 - 420 | Stretching and vibrational modes of Cu-O bonds | [6][7][9] |

The broadness of the bands in the 3300-3600 cm⁻¹ region is indicative of hydroxyl groups, a key feature of copper(II) hydroxide.[10] The peaks in the lower wavenumber region (< 1000 cm⁻¹) are attributed to the copper-oxygen framework.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic properties of a material by measuring its absorption of ultraviolet and visible light. For semiconductor materials like Cu(OH)₂, this technique is primarily used to determine the optical band gap (E_g), which is a critical parameter for electronic and photocatalytic applications.

Experimental Protocol: Diffuse Reflectance

-

Sample Preparation : The dry Cu(OH)₂ powder is used directly. It is packed into a sample holder designed for diffuse reflectance measurements.

-

Analysis : The UV-Vis spectrum is recorded in absorbance or reflectance mode over a wavelength range, typically from 200 to 800 nm.[3]

-

Band Gap Calculation : The optical band gap is determined from the absorption spectrum using a Tauc plot. This involves plotting (αhν)² versus photon energy (hν), where α is the absorption coefficient. The linear portion of the plot is extrapolated to the energy axis, and the intercept gives the value of the band gap.

Data Interpretation and Electronic Properties

The primary quantitative datum derived from the UV-Vis spectrum of Cu(OH)₂ is its optical band gap.

| Parameter | Typical Value | Description | Reference(s) |

| Optical Band Gap (E_g) | ~4.5 eV | The minimum energy required to excite an electron from the valence band to the conduction band. | [1][2][8] |

A wide band gap, such as that observed for Cu(OH)₂ nanoparticles, indicates that the material is an insulator or a wide-bandgap semiconductor, absorbing primarily in the UV region of the electromagnetic spectrum.

Correlation of Spectroscopic Data to Molecular Properties